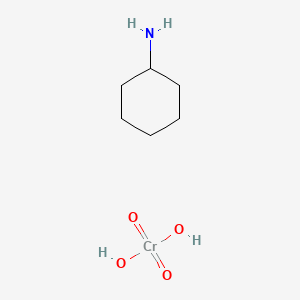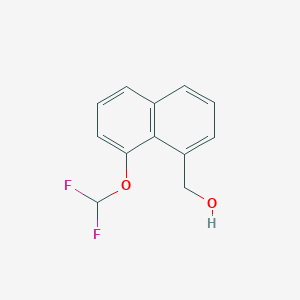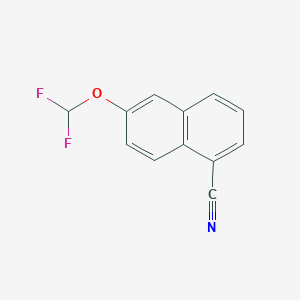
Chromic acid cyclohexylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromic acid cyclohexylamine salt is a compound formed by the reaction of chromic acid with cyclohexylamine. Chromic acid, known for its strong oxidizing properties, is often used in various industrial and laboratory applications. Cyclohexylamine, an aliphatic amine, is a colorless liquid with a fishy odor and is miscible with water. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chromic acid cyclohexylamine salt involves the reaction of chromic acid with cyclohexylamine. The reaction is typically carried out in an aqueous medium, where chromic acid (H₂CrO₄) is mixed with cyclohexylamine (C₆H₁₃N) under controlled conditions. The reaction can be represented as follows:
H2CrO4+C6H13N→C6H13NH2CrO4
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the complete formation of the salt. The resulting product is then purified through filtration and crystallization processes to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Chromic acid cyclohexylamine salt undergoes various chemical reactions, including:
Oxidation: Chromic acid is a strong oxidizing agent, and the salt can participate in oxidation reactions where it oxidizes other compounds.
Reduction: Under certain conditions, the chromic acid component can be reduced to chromium(III) compounds.
Substitution: The cyclohexylamine part of the salt can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include primary and secondary alcohols, which can be oxidized to aldehydes and ketones, respectively, in the presence of chromic acid.
Reduction: Reducing agents such as sodium borohydride can be used to reduce chromic acid to chromium(III) compounds.
Substitution: Nucleophiles such as halides can react with cyclohexylamine to form substituted amines.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products formed when primary and secondary alcohols are oxidized.
Reduction: Chromium(III) compounds are formed as a result of the reduction of chromic acid.
Substitution: Substituted amines are formed when cyclohexylamine undergoes substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chromic acid cyclohexylamine salt has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays to study oxidation-reduction reactions.
Medicine: Research is being conducted on its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The salt is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of chromic acid cyclohexylamine salt involves the oxidation-reduction properties of chromic acid and the nucleophilic properties of cyclohexylamine. Chromic acid acts as an oxidizing agent, accepting electrons from other compounds, while cyclohexylamine can donate electrons in substitution reactions. The molecular targets and pathways involved include the oxidation of alcohols to aldehydes and ketones and the formation of substituted amines through nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromic Acid: A strong oxidizing agent used in various chemical reactions.
Cyclohexylamine: An aliphatic amine used in the production of various chemicals.
Chromium Trioxide: Another form of chromic acid used in oxidation reactions.
Uniqueness
Chromic acid cyclohexylamine salt is unique due to its combination of strong oxidizing properties from chromic acid and nucleophilic properties from cyclohexylamine. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
20203-47-8 |
|---|---|
Molekularformel |
C6H15CrNO4 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
InChI-Schlüssel |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)



